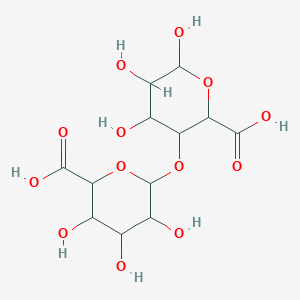
二半乳糖醛酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Digalacturonate is a compound derived from the oxidation of galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. It is a dimer of galacturonic acid and plays a significant role in various biochemical processes, particularly in the degradation of pectin by microorganisms .
科学研究应用
Chemistry
In chemistry, digalacturonate is used as a model compound to study the degradation of pectin and the enzymatic processes involved. It is also used in the synthesis of various derivatives for research purposes .
Biology
In biological research, digalacturonate is studied for its role in plant cell wall metabolism and its interactions with microorganisms. It is also used to investigate the metabolic pathways of pectin degradation in various organisms .
Medicine
In medicine, digalacturonate and its derivatives are explored for their potential therapeutic applications, including as anti-inflammatory agents and in drug delivery systems .
Industry
Industrially, digalacturonate is used in the production of bio-based chemicals and materials. It is also utilized in the food industry as a gelling agent and stabilizer .
作用机制
Target of Action
Digalacturonic acid, also known as Digalacturonate, is a metabolite of pectin . It primarily targets enzymes, facilitating their co-crystallization . One such enzyme is proteinase K .
Mode of Action
The interaction between digalacturonic acid and its targets, such as proteinase K, is primarily through co-crystallization . This process involves the formation of a crystalline complex between the compound and the enzyme, which can influence the enzyme’s activity.
Biochemical Pathways
Digalacturonic acid is derived in vivo from pectin catabolism . It is used in galacturonic acid metabolism research as a substrate to identify, differentiate, and characterize endo- and exopolygalacturonase(s) and gluconase(s) . The microbial pathways for the catabolism of D-galacturonic acid, the main constituent of pectin, are relevant for the microbial conversion to useful products .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of digalacturonic acid is currently limited. It is known that digalacturonic acid is derived in vivo from pectin catabolism , suggesting that it is metabolized in the body
Result of Action
The primary result of digalacturonic acid’s action is the facilitation of enzyme co-crystallization . This can influence the activity of the targeted enzymes, such as proteinase K , and potentially affect various biochemical processes in which these enzymes are involved.
Action Environment
The action of digalacturonic acid can be influenced by various environmental factors For instance, the presence of other compounds, pH levels, and temperature can potentially affect the co-crystallization process and, consequently, the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Digalacturonic acid plays a significant role in biochemical reactions. It is used for the co-crystallization of enzymes such as proteinase K . It interacts with these enzymes, serving as a substrate in galacturonic acid metabolism research . The nature of these interactions involves the compound’s ability to bind to the active sites of these enzymes, facilitating their functions.
Molecular Mechanism
The molecular mechanism of Digalacturonic acid primarily involves its interaction with enzymes such as proteinase K It serves as a substrate for these enzymes, aiding in their function
Metabolic Pathways
Digalacturonic acid is involved in the metabolic pathway of pectin . It interacts with enzymes such as endo- and exopolygalacturonase(s) and gluconase(s), which are involved in the breakdown and metabolism of pectin
Transport and Distribution
Digalacturonic acid is used to study the transport of oligogalacturonides by systems such as the TogMNAB ABC transporter
准备方法
Synthetic Routes and Reaction Conditions
Digalacturonate can be synthesized through the enzymatic hydrolysis of pectin. Enzymes such as pectinase break down pectin into its monomeric units, including galacturonic acid, which can then be further processed to form digalacturonate .
Industrial Production Methods
Industrial production of digalacturonate often involves the use of genetically engineered microorganisms. For example, Escherichia coli can be engineered to express specific enzymes that convert galacturonic acid into digalacturonate. This method is advantageous due to its high yield and efficiency .
化学反应分析
Types of Reactions
Digalacturonate undergoes various chemical reactions, including:
Oxidation: Conversion to galactaric acid.
Reduction: Formation of galactonic acid.
Substitution: Formation of esters and amides.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Often involves reagents like alcohols or amines under acidic or basic conditions.
Major Products
Oxidation: Galactaric acid.
Reduction: Galactonic acid.
Substitution: Various esters and amides depending on the reagents used.
相似化合物的比较
Similar Compounds
Galacturonic acid: The monomeric unit of digalacturonate.
Galactonic acid: A reduced form of galacturonic acid.
Galactaric acid: An oxidized form of galacturonic acid.
Uniqueness
Digalacturonate is unique due to its dimeric structure, which allows it to participate in more complex biochemical processes compared to its monomeric counterparts.
属性
CAS 编号 |
5894-59-7 |
|---|---|
分子式 |
C12H18O13 |
分子量 |
370.26 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6S)-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23)/t2-,3+,4-,5+,6+,7-,8+,9-,12-/m0/s1 |
InChI 键 |
SYBQLSSECRIKMJ-GYIVVZTQSA-N |
SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
手性 SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O)O |
规范 SMILES |
C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O |
同义词 |
digalacturonate digalacturonic acid digalacturonic acid, (D,alpha-D)-isomer O-(alpha-D-galactopyranosyluronic acid)-(1-4)-alpha-D-galactopyranuronic acid sodium digalacturonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is digalacturonate and where does it come from?
A1: Digalacturonate is a pectic oligosaccharide composed of two galacturonic acid units linked by an α-(1–4) glycosidic bond. It's a breakdown product of pectin, a complex polysaccharide found in the cell walls of plants. Pectin degradation is mediated by enzymes like polygalacturonases and pectate lyases produced by various microorganisms, including bacteria and fungi. [, , , , , ]
Q2: How do enzymes like pectate lyases and polygalacturonases break down pectin into digalacturonate?
A2: Pectate lyases cleave pectin via a β-elimination mechanism, targeting α-1,4 glycosidic bonds between D-galacturonate units. This results in the formation of unsaturated digalacturonate. [, ] On the other hand, polygalacturonases utilize hydrolysis to cleave these bonds, releasing digalacturonate as one of the products. [, , , ]
Q3: Are there different types of enzymes that produce digalacturonate?
A3: Yes, digalacturonate can be generated by both endo- and exo-acting enzymes. Endo-polygalacturonases cleave pectin randomly within the molecule, generating a mixture of oligogalacturonates, including digalacturonate. [] Exo-polygalacturonases act on the non-reducing end of the pectin chain, releasing digalacturonate units sequentially. [, , ]
Q4: What happens to digalacturonate inside bacteria?
A4: Digalacturonate can be further metabolized by bacteria. In Erwinia chrysanthemi, extracellular and periplasmic pectinases degrade pectin into smaller oligomers, including digalacturonate. This digalacturonate is then transported into the cytoplasm. [] Within the cytoplasm, the enzymes PelW (exopolygalacturonate lyase) and Ogl (oligogalacturonate lyase) further degrade digalacturonate. [] PelW breaks down longer oligomers, including digalacturonate, while Ogl acts on digalacturonate and other short oligogalacturonates. []
Q5: What is the role of digalacturonate in plant-pathogen interactions?
A5: Digalacturonate, specifically unsaturated digalacturonate, plays a crucial role in the pathogenicity of Erwinia carotovora subsp. atroseptica, the causal agent of potato soft rot. [] Unsaturated digalacturonate, produced by the action of pectate lyases on plant cell wall pectin, acts as a signal molecule, triggering the expression of virulence genes in the bacteria. [] It can induce plant cell death, contributing to the rotting process and potentially triggering defense responses in the plant. []
Q6: Are there any studies exploring the structure-activity relationship of digalacturonate?
A6: Research on the structure-activity relationship of digalacturonate has focused on its interaction with enzymes like oligogalacturonate lyase (OGL). Studies on YeOGL from Yersinia enterocolitica revealed that the enzyme preferentially acts on digalacturonate and utilizes a histidine residue in its active site to abstract the α-proton from the substrate. [] This suggests that modifications affecting the α-proton accessibility or the histidine residue within the enzyme could impact digalacturonate binding and processing.
Q7: Are there computational studies on digalacturonate and related enzymes?
A8: Yes, computational studies have provided valuable insights into the interaction between digalacturonate and enzymes like pectate lyase. QM/MM calculations on Bacillus subtilis pectate lyase (BsPel) revealed the role of specific amino acids and Ca2+ ions in the active site in substrate binding, proton abstraction, and stabilization of the reaction intermediates. []
Q8: Are there any analytical methods for studying digalacturonate?
A9: Various analytical techniques are employed to study digalacturonate and its interactions. These include enzyme kinetics assays to determine enzyme activity and substrate specificity, [, , ] chromatography techniques like gel filtration to assess the molecular weight of enzymes, [] and spectroscopic methods like mass spectrometry to analyze the products of enzymatic reactions and elucidate structural information. [, ]
Q9: What are the potential applications of digalacturonate research?
A10: Understanding digalacturonate metabolism and its role in plant-pathogen interactions can pave the way for developing novel strategies for controlling plant diseases. For example, targeting the enzymes involved in digalacturonate production or signaling pathways triggered by digalacturonate could help develop new disease control agents. [] Additionally, exploring the properties and applications of digalacturonate-producing enzymes holds potential for various biotechnological applications, such as food processing and biofuel production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B44563.png)
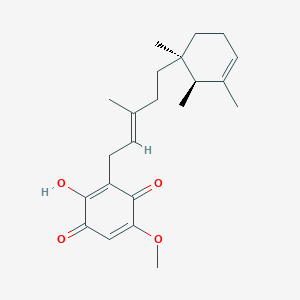
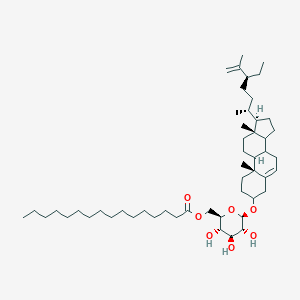

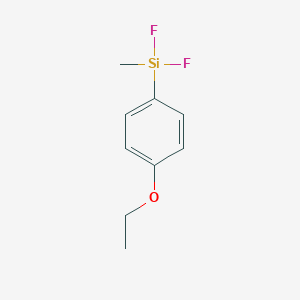


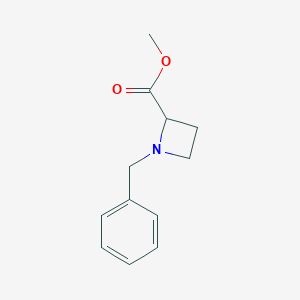
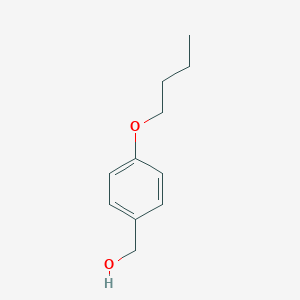
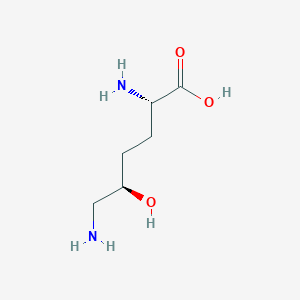

![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
![Bis[4-(vinyloxy)butyl]terephthalate](/img/structure/B44591.png)
